2-(6-Hydrazinylpyridazin-3-yl)phenol
Description
Contextual Significance within Heterocyclic Chemistry
In the realm of heterocyclic chemistry, the significance of 2-(6-Hydrazinylpyridazin-3-yl)phenol lies in its embodiment of the versatile pyridazine (B1198779) scaffold. Heterocyclic compounds, which incorporate atoms of at least two different elements in their cyclic structures, are mainstays in medicinal chemistry, frequently serving as core scaffolds in drug design. The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is endowed with unique physicochemical properties. nih.gov These include weak basicity, a high dipole moment that facilitates π-π stacking interactions, and a robust, dual hydrogen-bonding capacity, which are critical for molecular recognition and drug-target interactions. nih.govresearchgate.net The polarity of the pyridazine ring and its potential to mitigate interactions with targets like the hERG potassium channel add to its value in drug discovery and development. nih.gov The presence of the pyridazine core in this compound thus positions it as a compound of interest for exploring new therapeutic agents.
Structural Characteristics and Fundamental Chemical Scaffolds
The molecular architecture of this compound is characterized by the covalent linkage of three fundamental chemical scaffolds:
Phenol (B47542): This consists of a hydroxyl group (-OH) directly attached to an aromatic benzene (B151609) ring. The phenolic hydroxyl group can act as a hydrogen bond donor and can be ionized, which influences the molecule's solubility and interaction with biological targets.
Pyridazine: As a 1,2-diazine, the pyridazine ring is an aromatic system. wikipedia.org The two adjacent nitrogen atoms create a unique electronic distribution within the ring, influencing its reactivity and intermolecular interactions. blumberginstitute.org This core is a known pharmacophore found in various herbicides and pharmaceuticals. wikipedia.org
Hydrazine (B178648): The -NHNH2 group is a derivative of inorganic hydrazine (N2H4). wikipedia.orgwikipedia.org It is a powerful nucleophile and a versatile precursor for the synthesis of a wide array of heterocyclic compounds and other organic derivatives. researchgate.netresearchgate.net The hydrazine moiety can engage in hydrogen bonding and is a key reactive handle for further chemical modifications.
The combination of these three scaffolds in a single molecule results in a compound with a complex and interesting chemical profile, offering multiple points for interaction and further functionalization.
Table 1: Key Structural and Chemical Properties
| Property | Value/Description |
| Molecular Formula | C10H10N4O |
| IUPAC Name | This compound |
| Core Scaffolds | Phenol, Pyridazine, Hydrazine |
| Key Functional Groups | Hydroxyl (-OH), Hydrazinyl (-NHNH2), Aromatic rings |
| Pyridazine Ring Type | 1,2-Diazine |
Historical Development of Pyridazine and Hydrazine Derivatives in Research
The scientific journey of both pyridazine and hydrazine derivatives has a rich history, laying the groundwork for the investigation of compounds like this compound.
The first pyridazine was synthesized by Emil Fischer in the late 19th century during his work on the Fischer indole (B1671886) synthesis. wikipedia.org However, pyridazines remained relatively rare in nature, which is possibly due to the scarcity of naturally occurring hydrazine precursors. wikipedia.org Over the years, the synthetic utility of pyridazines has been extensively explored, leading to their incorporation into a number of agrochemicals and pharmaceuticals. wikipedia.org The unique properties of the pyridazine ring have made it an attractive component in the design of molecules for a variety of therapeutic targets. nih.govresearchgate.net
Hydrazine was first isolated as an aqueous solution in the late 19th century. Its derivatives, particularly phenylhydrazine (B124118), became important tools in analytical chemistry for the characterization of carbonyl compounds. wikipedia.org The reactivity of the N-N single bond and the presence of lone pairs on the nitrogen atoms make hydrazine and its derivatives valuable building blocks in organic synthesis. researchgate.net They are precursors to a vast number of compounds, including many heterocyclic systems with diverse biological activities. researchgate.netmdpi.com The development of synthetic methodologies involving hydrazines has been crucial for accessing a wide range of chemical structures for various research applications, from materials science to medicinal chemistry. wikipedia.orgresearchgate.net
Properties
IUPAC Name |
2-(6-hydrazinylpyridazin-3-yl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c11-12-10-6-5-8(13-14-10)7-3-1-2-4-9(7)15/h1-6,15H,11H2,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQAVRLYSVOWADY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(C=C2)NN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Chemical Transformations of 2 6 Hydrazinylpyridazin 3 Yl Phenol
Reactions Involving the Hydrazine (B178648) Moiety
The hydrazine group (-NHNH₂) is a highly reactive and nucleophilic component of the molecule, serving as a gateway for numerous synthetic transformations.
Nucleophilic Reactivity of the Hydrazine Nitrogen Atoms
The hydrazine moiety is characterized by the presence of two nitrogen atoms, each with a lone pair of electrons, which confers strong nucleophilic properties. The terminal nitrogen atom of the -NH₂ group is typically more reactive and less sterically hindered, making it the primary site of nucleophilic attack on various electrophilic species. This inherent nucleophilicity is the driving force behind the condensation and cyclization reactions that are characteristic of this functional group.
Condensation Reactions with Carbonyl Compounds
A hallmark reaction of hydrazines is their condensation with aldehydes and ketones, which results in the formation of hydrazones. In the case of 2-(6-Hydrazinylpyridazin-3-yl)phenol, this reaction proceeds through the nucleophilic attack of the terminal hydrazine nitrogen on the electrophilic carbon of the carbonyl group. This is followed by a dehydration step to yield the corresponding N'-substituted hydrazone. These reactions are typically conducted in protic solvents such as ethanol (B145695) and may be catalyzed by the addition of a small amount of acid.
Table 1: Illustrative Condensation Reactions with Carbonyl Compounds
| Carbonyl Compound | Expected Product | Typical Reaction Conditions |
|---|---|---|
| Benzaldehyde | 2-(6-(2-Benzylidenehydrazinyl)pyridazin-3-yl)phenol | Ethanol, Reflux |
| Acetophenone | 2-(6-(2-(1-Phenylethylidene)hydrazinyl)pyridazin-3-yl)phenol | Methanol, Acetic Acid (cat.), Reflux |
| Cyclohexanone | 2-(6-(2-Cyclohexylidenehydrazinyl)pyridazin-3-yl)phenol | Ethanol, Room Temperature |
Cyclization Reactions to Form Novel Heterocyclic Rings
The hydrazine functionality is a versatile building block for the synthesis of a variety of nitrogen-containing heterocyclic rings. By reacting this compound with compounds containing two electrophilic centers, a range of new ring systems can be constructed.
Pyrazoles: Reaction with 1,3-dicarbonyl compounds, such as acetylacetone, leads to the formation of a pyrazole (B372694) ring through a condensation-cyclization sequence.
Triazolopyridazines: Treatment with reagents that can react with both hydrazine nitrogens and subsequently cyclize can lead to fused heterocyclic systems. For example, reaction with orthoesters can lead to the formation of a triazole ring fused to the pyridazine (B1198779) core.
Table 2: Examples of Cyclization Reactions
| Reagent | Resulting Heterocyclic System | General Conditions |
|---|---|---|
| Pentane-2,4-dione (Acetylacetone) | 2-(6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)phenol | Ethanol, Reflux |
| Ethyl Acetoacetate | 1-(6-(3-Hydroxyphenyl)pyridazin-3-yl)-5-methyl-1H-pyrazol-3(2H)-one | Sodium Ethoxide, Ethanol, Reflux |
| Carbon Disulfide | 5-(3-Hydroxyphenyl)pyridazino[3,2-c] byjus.comresearchgate.netnih.govtriazole-3-thiol | Potassium Hydroxide, Ethanol, Reflux |
Oxidation Pathways of the Hydrazine Group
The hydrazine group is susceptible to oxidation, with the nature of the product being highly dependent on the oxidizing agent and the reaction conditions. Mild oxidation can convert the hydrazine to a diazo group, while stronger oxidants may cleave the carbon-nitrogen bond, leading to the substitution of the hydrazine group. For instance, oxidation of phenylhydrazine (B124118) can yield phenol (B47542). nih.gov The controlled oxidation of hydrazines is a synthetically useful transformation.
Reactions of the Phenolic Hydroxyl Group
The phenolic hydroxyl group significantly influences the reactivity of the attached aromatic ring, primarily through its involvement in electrophilic aromatic substitution reactions.
Electrophilic Aromatic Substitution on the Phenol Ring
The hydroxyl group is a potent activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. byjus.comlibretexts.org This is a consequence of the oxygen's lone pairs donating electron density into the benzene (B151609) ring, which stabilizes the positively charged intermediate (arenium ion) formed during the reaction. byjus.com However, the pyridazine ring, being an electron-deficient heterocycle, exerts a deactivating effect on the phenyl ring. researchgate.net The outcome of an electrophilic substitution on the phenol ring of this compound will therefore be determined by the interplay of these activating and deactivating influences. The substitution is anticipated to occur at the positions ortho and para to the strongly activating hydroxyl group.
Table 3: Predicted Electrophilic Aromatic Substitution Reactions on the Phenol Ring
| Reaction | Reagent | Expected Major Product(s) |
|---|---|---|
| Bromination | Br₂ in a non-polar solvent | 4-Bromo-2-(6-hydrazinylpyridazin-3-yl)phenol |
| Nitration | Dilute HNO₃ | 4-Nitro-2-(6-hydrazinylpyridazin-3-yl)phenol and 2-Nitro-6-(6-hydrazinylpyridazin-3-yl)phenol |
| Sulfonation | Concentrated H₂SO₄ | 4-Hydroxy-3-(6-hydrazinylpyridazin-3-yl)benzenesulfonic acid |
Derivatization of the Hydroxyl Group
The phenolic hydroxyl group in this compound is a primary site for derivatization. Its reactivity is characteristic of phenols but is notably influenced by the adjacent pyridazine ring. The proximity of the nitrogen atom at position 2 of the pyridazine ring allows for the formation of an intramolecular hydrogen bond with the phenolic proton. This interaction can decrease the acidity and nucleophilicity of the hydroxyl group, potentially requiring more stringent reaction conditions for its derivatization compared to simple phenols. nih.gov
Standard derivatization strategies for phenolic hydroxyl groups include alkylation (Williamson ether synthesis) and acylation (ester formation). nih.gov
O-Alkylation: The reaction with alkyl halides in the presence of a base yields the corresponding ether. A strong base is typically required to deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide ion, overcoming the effect of the intramolecular hydrogen bond.
O-Acylation: Ester derivatives can be formed by reacting the compound with acyl chlorides or acid anhydrides. This reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), which acts as a catalyst and scavenges the acidic byproduct. nih.gov
| Reaction Type | Reagent | Typical Conditions | Product Class |
|---|---|---|---|
| O-Alkylation | Alkyl halide (e.g., CH₃I, C₂H₅Br) | Strong base (e.g., NaH, K₂CO₃), Aprotic solvent (e.g., DMF, Acetone) | 2-(6-Hydrazinylpyridazin-3-yl)alkoxybenzene |
| O-Acylation | Acyl chloride or Anhydride (B1165640) (e.g., Acetyl chloride, Acetic anhydride) | Base (e.g., Pyridine, Triethylamine), Aprotic solvent (e.g., DCM, THF) | 2-(6-Hydrazinylpyridazin-3-yl)phenyl acetate |
Transformations of the Pyridazine Ring System
The pyridazine ring is an electron-deficient heterocycle due to the presence of two adjacent electronegative nitrogen atoms. This electronic nature makes the ring susceptible to nucleophilic attack and influences the reactivity of its substituents. thieme-connect.de Transformations can occur either at the ring nitrogen atoms or through modification of the existing substituents.
Reactivity at the Pyridazine Nitrogen Atoms
The lone pairs of electrons on the two nitrogen atoms of the pyridazine ring allow for reactions with electrophiles. The primary reactions at these sites are quaternization and N-oxidation. scribd.com The regioselectivity of these reactions is governed by the electronic and steric effects of the substituents at the C-3 and C-6 positions. The hydrazinyl group (-NHNH₂) is a strong electron-donating group, while the o-hydroxyphenyl group is also an activating group. Electronically, both substituents increase the nucleophilicity of the ring nitrogens. Steric hindrance from the bulky o-hydroxyphenyl group at C-3 might favor electrophilic attack at N-1, which is adjacent to the less bulky hydrazinyl group.
Quaternization (N-Alkylation): Pyridazines react with alkyl halides to form pyridazinium salts. rsc.orgresearchgate.net The reaction introduces a positive charge on the nitrogen atom, which significantly alters the electronic properties of the ring, making it even more susceptible to nucleophilic attack. google.com Based on electronic and steric considerations, alkylation of this compound is expected to preferentially occur at the N-1 position.
N-Oxidation: Treatment with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), can oxidize one or both nitrogen atoms to form the corresponding N-oxides. scribd.comnih.gov These N-oxides are versatile intermediates; for instance, they can facilitate nucleophilic substitution at the ring carbons or undergo photochemical rearrangements. nih.govresearchgate.net
| Reaction Type | Reagent | Typical Conditions | Potential Product(s) |
|---|---|---|---|
| Quaternization | Alkyl halide (e.g., CH₃I) | Solvent (e.g., Acetonitrile, THF), Room Temp or Heat | 1-Alkyl-3-(2-hydroxyphenyl)-6-hydrazinylpyridazin-1-ium halide |
| N-Oxidation | Peroxy acid (e.g., m-CPBA) | Inert solvent (e.g., DCM, Chloroform) | This compound 1-oxide and/or 2-oxide |
Modification of Substituents on the Pyridazine Core
The substituents on the pyridazine core, particularly the hydrazinyl group, are highly amenable to chemical modification. The hydrazinyl moiety is a potent nucleophile and a precursor for various heterocyclic systems.
Reactions of the Hydrazinyl Group: The terminal amino group of the hydrazinyl substituent is highly reactive.
Hydrazone Formation: It readily condenses with aldehydes and ketones to form the corresponding hydrazones. This reaction is a standard method for derivatizing hydrazines.
Cyclization Reactions: The hydrazinyl group is a key building block for the synthesis of fused heterocyclic rings. For example, reaction with nitrous acid can yield a tetrazolopyridazine, while reaction with β-dicarbonyl compounds can lead to the formation of pyrazolyl-pyridazines. organic-chemistry.org Treatment with reagents like acetic anhydride or carbon disulfide can lead to the formation of fused triazolo- or thiadiazolo-pyridazine systems, respectively. nih.gov These cyclization reactions create more complex and rigid molecular scaffolds.
Nucleophilic Substitution: The hydrazinyl group can be displaced under certain oxidative or reductive conditions, although it is more commonly used as a nucleophile to displace other leaving groups, such as halogens, in the synthesis of the parent molecule. researchgate.netresearchgate.net
| Target Substituent | Reaction Type | Reagent | Product Class |
|---|---|---|---|
| Hydrazinyl | Condensation | Aldehyde or Ketone (e.g., Benzaldehyde) | Hydrazone derivative |
| Hydrazinyl | Cyclization | Orthoesters, CS₂, Phosgene analogues | Fused Triazolo-, Thiadiazolo-, or Triazinone-pyridazine |
| Hydrazinyl | Cyclization | β-Dicarbonyl compound (e.g., Acetylacetone) | Pyrazolyl-pyridazine derivative |
Coordination Chemistry of 2 6 Hydrazinylpyridazin 3 Yl Phenol
Ligand Design and Binding Modes
The design of 2-(6-Hydrazinylpyridazin-3-yl)phenol as a ligand is predicated on the strategic placement of its coordinating groups, which can act in concert to chelate metal ions, leading to enhanced complex stability. The spatial arrangement of the pyridazine (B1198779) nitrogens, the hydrazinyl nitrogens, and the phenolic oxygen allows for the formation of five- or six-membered chelate rings, which are thermodynamically favored.
The pyridazine ring is a six-membered heterocycle containing two adjacent nitrogen atoms. These nitrogen atoms are potential donor sites for metal coordination. However, in many pyridazine-based ligands, only one of the two nitrogen atoms typically coordinates to a single metal center due to steric constraints and the geometry of the resulting chelate ring. The nitrogen atom further from the bulky phenolic group is generally more accessible for coordination. The electronic properties of the pyridazine ring, being π-deficient, can also influence the strength of the metal-ligand bond. In principle, the second nitrogen atom of the pyridazine ring remains available for bridging to another metal center, potentially leading to the formation of polynuclear complexes.
The hydrazinyl group (-NH-NH2) presents two nitrogen atoms, both of which are potential donor sites. The terminal amino group is generally more basic and sterically accessible, making it a primary coordination site. Coordination of the hydrazinyl group, often in conjunction with a neighboring donor atom, results in the formation of a stable five-membered chelate ring.
The concept of denticity refers to the number of donor atoms in a single ligand that bind to a central metal atom. This compound can exhibit variable denticity depending on the nature of the metal ion, the reaction conditions, and the presence of other coordinating ligands. It can act as a bidentate ligand, coordinating through the phenolic oxygen and one of the hydrazinyl nitrogens, or through one of the pyridazine nitrogens and a hydrazinyl nitrogen. More commonly, it is expected to act as a tridentate ligand, utilizing the phenolic oxygen, a hydrazinyl nitrogen, and one of the pyridazine nitrogen atoms to form two fused chelate rings around a metal center.
Steric hindrance can play a significant role in the coordination chemistry of this ligand. The substitution pattern on the pyridazine ring, particularly at the 6-position adjacent to one of the nitrogen atoms, can influence which nitrogen atom coordinates to the metal. The presence of the bulky phenol (B47542) group at the 3-position can also create steric crowding, potentially favoring coordination to the less hindered nitrogen of the pyridazine ring and the terminal nitrogen of the hydrazinyl group.
| Potential Donor Atoms | Coordination Behavior | Potential Denticity |
| Pyridazine Nitrogens | One or both can coordinate; often one coordinates to a single metal, the other can bridge. | Monodentate or Bridging |
| Hydrazinyl Nitrogens | Terminal nitrogen is the primary donor; can form a five-membered chelate ring. | Monodentate or Bidentate (chelating) |
| Phenolic Oxygen | Coordinates upon deprotonation; forms a stable bond with the metal. | Monodentate |
| Overall Ligand | Can act as a bidentate or tridentate chelating agent. | Bidentate (N,N or N,O) or Tridentate (N,N,O) |
Formation of Metal Complexes
The synthesis of metal complexes with this compound can be achieved through various synthetic routes, typically involving the reaction of the ligand with a suitable metal salt in an appropriate solvent.
Transition metal complexes of ligands containing pyridazine, hydrazone, and phenolic moieties are well-documented. The synthesis of complexes with this compound can be extrapolated from these established methods. A general synthetic procedure involves the dissolution of the ligand in a suitable solvent, such as ethanol (B145695) or methanol, followed by the addition of a solution of the transition metal salt (e.g., chlorides, nitrates, acetates, or sulfates of copper(II), nickel(II), cobalt(II), zinc(II), etc.). The reaction mixture is often heated to reflux to ensure complete complexation. The resulting metal complex may precipitate out of the solution upon cooling or after the addition of a less polar solvent. The pH of the reaction medium can be an important factor, as the deprotonation of the phenolic group is often necessary for coordination. A base, such as triethylamine (B128534) or sodium hydroxide, may be added to facilitate this deprotonation.
The stoichiometry of the resulting complexes (metal-to-ligand ratio) can vary, with 1:1 and 1:2 ratios being common, leading to the formation of mononuclear or binuclear complexes depending on the coordination preferences of the metal ion and the ligand's binding modes.
| Metal Ion | Potential Geometry | Potential Stoichiometry (Metal:Ligand) | General Synthetic Conditions |
| Cu(II) | Square planar, Tetrahedral, or Octahedral | 1:1, 1:2 | Ethanolic solution, reflux, potential addition of base |
| Ni(II) | Square planar or Octahedral | 1:1, 1:2 | Methanolic solution, reflux |
| Co(II) | Tetrahedral or Octahedral | 1:1, 1:2 | Ethanolic solution, reflux |
| Zn(II) | Tetrahedral or Octahedral | 1:1, 1:2 | Methanolic/Ethanolic solution, reflux |
The coordination chemistry of this compound with main group metals is less explored compared to transition metals. However, based on the known coordination chemistry of similar N,O-donor ligands, it is plausible to synthesize complexes with main group elements such as aluminum, tin, and bismuth. The synthetic approach would be similar to that for transition metals, involving the reaction of the ligand with a main group metal salt or an organometallic precursor.
For instance, the reaction with aluminum alkyls (e.g., trimethylaluminum) in an inert solvent like toluene (B28343) could lead to the formation of an aluminum complex, with the elimination of methane. Similarly, tin(IV) chloride or bismuth(III) chloride could be reacted with the ligand in a suitable solvent to yield the corresponding metal complexes. The Lewis acidity of the main group metal ion and the nature of the starting material will significantly influence the structure and stability of the resulting complex.
| Metal Ion | Potential Precursor | Potential Geometry | General Synthetic Conditions |
| Al(III) | AlCl₃, Al(CH₃)₃ | Tetrahedral or Octahedral | Anhydrous toluene, inert atmosphere |
| Sn(IV) | SnCl₄ | Octahedral | Anhydrous solvent (e.g., CH₂Cl₂), inert atmosphere |
| Bi(III) | BiCl₃ | Distorted Octahedral | Ethanolic or acetonic solution |
Spectroscopic and Structural Characterization of Coordination Compounds
The characterization of coordination compounds involving ligands like this compound relies on a combination of spectroscopic and structural methods. These techniques provide crucial insights into the metal-ligand interactions, electronic structure, and three-dimensional arrangement of the atoms within the complex.
Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a powerful tool for confirming the coordination of a ligand to a metal center. The comparison between the spectrum of the free ligand and its metal complex reveals key changes in vibrational frequencies that signify bond formation.
For a ligand such as this compound, several characteristic spectral changes are anticipated upon complexation:
Phenolic O-H Group: The broad absorption band corresponding to the phenolic O-H stretching vibration, typically found around 3400-3200 cm⁻¹, is expected to disappear in the spectra of the metal complexes. This disappearance indicates the deprotonation of the phenolic proton and the formation of a metal-oxygen (M-O) bond.
N-H and C=N Vibrations: The stretching and bending vibrations associated with the hydrazinyl (-NH-NH₂) group and the C=N bonds within the pyridazine ring would likely shift to lower or higher frequencies. acs.org A decrease in the frequency of the C=N stretching vibration often supports the involvement of the azomethine nitrogen in coordination. jptcp.com
New Low-Frequency Bands: The formation of new, non-ligand bands in the far-infrared region (typically below 600 cm⁻¹) is direct evidence of coordination. These bands are assigned to the stretching vibrations of the newly formed metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. jptcp.com The positions of these bands can provide information about the strength of the metal-ligand bonds and the nature of the metal ion. In pyridine (B92270) complexes, for instance, M-L assignments are aided by the absence of pyridine bands below 400 cm⁻¹. up.ac.za
Table 1: Predicted Infrared Spectral Data for this compound and its Metal Complexes (based on analogous compounds)
| Vibrational Mode | Expected Wavenumber (cm⁻¹) in Free Ligand | Expected Shift upon Complexation | Reference |
| ν(O-H) phenolic | ~3400-3200 | Disappears | jptcp.com |
| ν(N-H) hydrazinyl | ~3300-3100 | Shifts | acs.org |
| ν(C=N) pyridazine | ~1620 | Shifts to lower frequency | jptcp.comresearchgate.net |
| ν(C-O) phenolic | ~1270 | Shifts to higher frequency | jptcp.com |
| ν(M-O) | - | Appears (~550-450) | jptcp.com |
| ν(M-N) | - | Appears (~450-400) | jptcp.comtandfonline.com |
Electronic spectroscopy (UV-Visible) provides information on the electronic transitions within the ligand and the metal complex, helping to elucidate the coordination geometry and the nature of the metal-ligand bonding.
The electronic spectrum of the free this compound ligand is expected to show high-intensity absorption bands in the ultraviolet region. These bands are typically assigned to:
π → π* transitions: Occurring in the aromatic phenol and pyridazine rings. acs.org
n → π* transitions: Involving the non-bonding electrons on the nitrogen and oxygen atoms. acs.org
Upon complexation, significant changes in the electronic spectrum are observed:
Bathochromic/Hypsochromic Shifts: The original intra-ligand transition bands may shift to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths, confirming the participation of the ligand in coordination.
Charge Transfer Bands: New, often intense, bands may appear, typically in the visible region. These are usually assigned to ligand-to-metal charge transfer (LMCT) transitions, where an electron is excited from a ligand-based orbital to a metal-based orbital. acs.orgjptcp.com
d-d Transitions: For complexes of transition metals with unfilled d-orbitals, weak absorption bands may be observed in the visible or near-infrared region. These correspond to electronic transitions between the d-orbitals of the metal ion (d-d transitions). The energy and number of these bands are highly dependent on the coordination geometry (e.g., octahedral, tetrahedral, square planar) and the identity of the metal ion. jptcp.comresearchgate.net
Table 2: Predicted Electronic Spectral Data and Assignments (based on analogous hydrazone and pyridazine complexes)
| Compound Type | Absorption Maxima (λ_max, nm) | Assignment | Reference |
| Free Ligand | ~300-360 | π → π* and n → π* | acs.orgresearchgate.net |
| Metal Complex | ~350-430 | Intra-ligand transitions (shifted) | acs.org |
| Metal Complex | ~410-500 | Ligand-to-Metal Charge Transfer (LMCT) | acs.orgjptcp.com |
| Transition Metal Complex | >500 | d-d transitions | jptcp.comresearchgate.net |
Based on the structure of this compound, it can be anticipated to act as a multidentate ligand, likely coordinating in a tridentate fashion through the phenolic oxygen, one of the pyridazine nitrogen atoms, and the terminal nitrogen of the hydrazinyl group. This N,N,O-donor set would form stable five- and six-membered chelate rings with a central metal ion.
Common geometries observed for metal complexes with similar tridentate ligands include:
Octahedral: With a 2:1 ligand-to-metal ratio (ML₂), forming a hexacoordinated environment around the metal center. acs.org
Square Planar or Tetrahedral: With a 1:1 ligand-to-metal ratio (MLX), where X might be a co-ligand like a halide or solvent molecule. researchgate.net
Distorted Geometries: Due to the specific steric and electronic constraints of the ligand, deviations from ideal geometries are common.
Table 3: Representative Structural Data from Analogous N,O-Donor Ligand Complexes
| Complex Type | Metal Ion | Coordination Geometry | Typical M-O Bond Length (Å) | Typical M-N Bond Length (Å) | Reference |
| [Ni(HL)₂] | Ni(II) | Hexacoordinated (Octahedral) | 2.03 - 2.05 | 2.06 - 2.15 | acs.org |
| [Rh(η⁴-cod)(L)] | Rh(I) | Square Planar | ~2.08 | ~2.09 | researchgate.net |
| (HPO)(PO)Mn(CO)₂ | Mn(I) | Distorted Octahedral | 2.01 (phenolate), 2.21 (phenol) | - | rsc.org |
Electronic and Redox Properties of Metal Complexes
Cyclic voltammetry (CV) is a key electrochemical technique used to investigate the redox behavior of metal complexes. It provides information on the stability of different oxidation states of the central metal ion and can reveal whether redox processes are ligand- or metal-centered.
For complexes of this compound, the redox activity is expected to be influenced by both the metal ion and the pyridazine ring, which is known to be redox-active.
Metal-Centered Redox Processes: Many transition metals can undergo reversible or quasi-reversible one-electron transfer processes (e.g., M(II)/M(III) or M(II)/M(I)). The potential at which these processes occur is highly sensitive to the coordination environment provided by the ligand.
Ligand-Centered Redox Processes: The pyridazine moiety can undergo reduction at negative potentials. In some bimetallic complexes bridged by pyridazine, the ligand facilitates electronic communication between the metal centers. nih.gov
Irreversible Processes: Irreversible redox waves may also be observed, often associated with chemical reactions that follow the electron transfer step, such as ligand dissociation or rearrangement. The oxidation of the phenolic group or the hydrazinyl moiety could also contribute to irreversible oxidative processes. acs.org
Studies on manganese complexes with a pyridazine bridging ligand have shown interesting behavior at negative potentials, suggesting a role in catalytic CO₂ reduction. nih.gov The redox properties are crucial for understanding potential applications in catalysis and materials science.
Table 4: Representative Electrochemical Data from Complexes with Pyridazine or Hydrazone Ligands
| Complex Type | Redox Couple | Potential (V vs. ref) | Reversibility | Reference |
| Dinuclear Mn(I)-pyridazine | Mn(I)/Mn(0) Reduction | -1.5 to -1.9 | Quasi-reversible | nih.gov |
| {Ru(II)}-(μ-tpp)-{Ru(II)} | Ru(II,II)/Ru(II,III) Oxidation | +0.6 to +0.8 | Reversible | acs.org |
| {Ru(II)}-(μ-tpp)-{Ru(II)} | Ru(II,III)/Ru(III,III) Oxidation | +1.4 to +1.5 | Reversible | acs.org |
(Note: Potentials are highly dependent on the solvent, electrolyte, and reference electrode used.)
Catalytic Applications of Coordination Complexes
Metal complexes featuring N,O-donor ligands are widely explored as catalysts in various organic transformations due to their stability and ability to tune the electronic and steric properties of the metal center. alfa-chemistry.com
Given its structure, complexes of this compound could be investigated for catalytic activity in several areas:
Oxidation Reactions: Complexes of cobalt, nickel, and copper with N,O-donor ligands have been tested as catalysts for the oxidation of substrates like styrene, often using environmentally benign oxidants like hydrogen peroxide. nih.gov The efficiency of these catalysts depends on the metal's ability to cycle through different oxidation states.
Cross-Coupling Reactions: Palladium(II) complexes with N,O-donor Schiff base ligands have shown excellent catalytic activity in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. semanticscholar.org The ligand stabilizes the palladium center and facilitates the catalytic cycle.
Polymerization: Imines and related ligands are used in complexes with metals like cobalt and nickel for the oligomerization and polymerization of olefins. alfa-chemistry.com
Biomimetic Catalysis: The N,O-donor environment can mimic the active sites of certain metalloenzymes. For example, dinuclear copper complexes with N,O-donor ligands have been studied for their potential to mimic the activity of enzymes like superoxide (B77818) dismutase (SOD) and catalase, which are involved in managing reactive oxygen species. mdpi.com
The combination of a soft nitrogen donor (pyridazine) and a hard oxygen donor (phenolate) in a single ligand framework offers a versatile platform for stabilizing various metal ions and facilitating a range of catalytic transformations.
Theoretical and Computational Investigations of 2 6 Hydrazinylpyridazin 3 Yl Phenol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level.
Density Functional Theory (DFT) Studies on Electronic Structure
DFT has become a standard method for investigating the electronic structure of organic molecules. A typical study on 2-(6-Hydrazinylpyridazin-3-yl)phenol would involve geometry optimization to find the most stable arrangement of its atoms. Subsequent calculations would yield crucial electronic properties such as the distribution of electron density, electrostatic potential maps, and atomic charges. These results would help in identifying the most electron-rich and electron-poor regions of the molecule, offering insights into its reactivity.
Conformational Analysis and Energetics
The presence of rotatable bonds—specifically around the hydrazinyl and phenol (B47542) groups—suggests that this compound can exist in multiple conformations. A computational conformational analysis would systematically explore the potential energy surface of the molecule to identify stable conformers and the energy barriers for rotation between them. This analysis is critical for understanding how the molecule's shape influences its interactions with other molecules. The relative energies of different conformers would typically be calculated and presented in a data table.
Frontier Molecular Orbital (FMO) Analysis
FMO theory is a powerful tool for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. An FMO analysis of this compound would calculate the energies of these orbitals and map their spatial distribution. The HOMO-LUMO energy gap is a particularly important parameter, as it relates to the molecule's chemical stability and electronic excitation properties. This data is crucial for predicting how the molecule will behave as an electron donor or acceptor.
Molecular Dynamics Simulations
While quantum mechanics provides a static picture, molecular dynamics (MD) simulations are employed to study the behavior of molecules over time, including their flexibility and interactions with their environment.
Conformational Flexibility and Solvent Effects
An MD simulation of this compound would model its movements and conformational changes in a simulated solvent environment, such as water or an organic solvent. This would provide a dynamic view of its flexibility, showing which parts of the molecule are rigid and which are more mobile. Such simulations are invaluable for understanding how the solvent influences the preferred shape and behavior of the molecule.
Intermolecular Interactions
MD simulations are also instrumental in studying how a molecule interacts with other molecules. By simulating a system containing multiple molecules of this compound or its interaction with other chemical species, researchers can identify and characterize the primary modes of intermolecular bonding, such as hydrogen bonding or stacking interactions. This information is key to predicting the material properties of the compound in its solid state or its binding affinity to a biological target.
Future computational studies are necessary to generate the specific data required for a complete understanding of the chemical and physical properties of this compound.
Prediction of Spectroscopic Properties
Computational methods are instrumental in predicting the spectroscopic signatures of molecules like this compound. These predictions are vital for interpreting experimental spectra and understanding the electronic and vibrational nature of the compound.
Computational Vibrational Spectroscopy
Computational vibrational spectroscopy, primarily through methods like Density Functional Theory (DFT), allows for the prediction of infrared (IR) and Raman spectra. arxiv.orgresearchgate.net These calculations determine the vibrational frequencies and normal modes of the molecule, which correspond to specific bond stretches, bends, and torsions. For instance, DFT calculations at the B3LYP/6-311G(d,p) level of theory are commonly employed to optimize the molecular geometry and compute vibrational frequencies. nih.gov The resulting theoretical spectra can be compared with experimental data to confirm the molecular structure and assign spectral bands to specific vibrational motions within the this compound molecule. nih.govmdpi.com
The potential energy distribution (PED) analysis is often used to provide a quantitative assignment of the vibrational modes. nih.gov For example, a calculated vibrational frequency can be attributed to a specific motion, such as the N-H stretching of the hydrazinyl group or the O-H stretching of the phenol moiety.
Table 1: Illustrative Calculated Vibrational Frequencies for a Hypothetical Aromatic Compound
| Vibrational Mode | Calculated Frequency (cm-1) | Assignment (PED %) |
|---|---|---|
| ν(O-H) | 3650 | O-H stretch (100%) |
| ν(N-H) | 3450 | N-H asymmetric stretch (98%) |
| ν(N-H) | 3350 | N-H symmetric stretch (97%) |
| ν(C=N) | 1620 | C=N stretch (85%) + C=C stretch (10%) |
| δ(N-H) | 1580 | N-H bend (90%) |
Computational Electronic Absorption and Emission Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption and emission spectra of molecules. redalyc.org This approach calculates the energies of electronic transitions from the ground state to various excited states (absorption) and from the first excited state back to the ground state (emission/fluorescence). redalyc.org
For this compound, TD-DFT calculations can predict the maximum absorption wavelengths (λmax), oscillator strengths (a measure of transition probability), and the nature of the electronic transitions, such as n → π* or π → π*. researchgate.net These calculations are often performed in both the gas phase and in the presence of solvents to account for environmental effects on the electronic structure. redalyc.org Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the charge transfer characteristics of these transitions. nih.govresearchgate.net
Table 2: Illustrative Predicted Electronic Transition Data for a Hypothetical Aromatic Compound
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S0 → S1 | 380 | 0.52 | HOMO → LUMO (95%) |
| S0 → S2 | 320 | 0.15 | HOMO-1 → LUMO (80%) |
| S0 → S3 | 290 | 0.30 | HOMO → LUMO+1 (75%) |
Reaction Mechanism Studies through Computational Methods
Computational chemistry is a valuable tool for investigating the mechanisms of chemical reactions. For this compound, computational methods can be used to explore potential reaction pathways, identify transition states, and calculate activation energies. This information is critical for understanding the reactivity of the molecule and for designing new synthetic routes.
By mapping the potential energy surface of a reaction, computational chemists can identify the most energetically favorable pathway from reactants to products. researchgate.net This involves locating the structures of intermediates and transition states and calculating their relative energies. Methods such as DFT are commonly used for these types of studies. The insights gained from these computational investigations can provide a detailed, molecular-level understanding of the reaction mechanism that may be difficult to obtain through experimental methods alone.
Biological Activity and Molecular Interactions of 2 6 Hydrazinylpyridazin 3 Yl Phenol Derivatives
Interaction with Biomolecules
The biological effects of 2-(6-hydrazinylpyridazin-3-yl)phenol derivatives are fundamentally linked to their ability to interact with various biological macromolecules. These interactions can lead to the modulation of biological pathways and cellular responses.
Binding Studies with Nucleic Acids (e.g., DNA)
While direct studies on this compound are limited, research on structurally related compounds provides insights into potential DNA binding mechanisms. Hydrazide and semicarbazide (B1199961) derivatives have been investigated for their DNA interaction, revealing an intercalative mode of binding. nih.gov Similarly, hybrid 4,6-dihydrazone pyrimidine (B1678525) derivatives have been shown to bind with DNA through a combination of groove binding and partial intercalation. mdpi.com The binding of these compounds to DNA was found to be a spontaneous process, as indicated by negative Gibbs free energy values. mdpi.com
Phenylhydrazine (B124118), in the presence of Cu(II) ions, has been demonstrated to cleave DNA, with a predominant cleavage site at the thymine (B56734) residue. nih.gov This suggests that derivatives of this compound could potentially interact with DNA, and this interaction may be influenced by the presence of metal ions. The planar aromatic nature of the pyridazine (B1198779) and phenol (B47542) rings could facilitate intercalation between DNA base pairs, while the hydrazine (B178648) linker might participate in hydrogen bonding within the DNA grooves. Molecular docking studies on similar heterocyclic compounds have supported the potential for these types of interactions. nih.govmdpi.com
Interactions with Proteins and Enzymes (e.g., enzyme inhibition mechanisms)
Derivatives of pyridazine and related heterocyclic systems have been extensively studied as inhibitors of various enzymes. For instance, certain pyridazinone derivatives have been identified as potent inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. researchgate.netmdpi.comnih.gov Kinetic studies have revealed that some of these compounds act as competitive reversible inhibitors of MAO-B. researchgate.net The interaction of these inhibitors with the enzyme often involves the pyridazine ring acting as a key scaffolding element, engaging in hydrogen bonding and π-π stacking interactions within the enzyme's active site. nih.gov
Furthermore, tricyclic pyridazinone-based molecules have been developed as inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair. mdpi.com The planar structure of these compounds is thought to be crucial for their inhibitory activity, likely by competing with the natural substrate NAD+. mdpi.com Other pyridazine derivatives have shown inhibitory activity against cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. nih.gov The diverse enzyme inhibitory profiles of pyridazine-containing compounds suggest that derivatives of this compound could also exhibit specific enzyme-inhibiting activities, depending on their substitution patterns.
Receptor Binding Mechanisms
The interaction of pyridazine derivatives with cellular receptors has also been an area of active investigation. Notably, certain pyrido[2,3-c]pyridazine (B12844688) derivatives have been found to have a high affinity for the benzodiazepine (B76468) binding site on the GABAA receptor. scirp.org This interaction is significant as the GABAA receptor is a major inhibitory neurotransmitter receptor in the central nervous system. The binding of these compounds to the receptor can modulate its function, leading to potential anxiolytic or anticonvulsant effects. The specific interactions at the receptor binding site are likely governed by the electronic and steric properties of the pyridazine core and its substituents.
Cellular Mechanistic Studies (In Vitro)
In vitro studies using cell lines are crucial for elucidating the cellular mechanisms through which this compound derivatives exert their biological effects. These studies provide information on how these compounds modulate cellular pathways and affect cell proliferation.
Modulation of Cellular Pathways
Pyridazine and pyridazinone derivatives have been shown to modulate various cellular signaling pathways. In the context of inflammation, these compounds can regulate pathways involving key mediators such as thromboxane (B8750289) A2 (TxA2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). eurekaselect.com By targeting these mediators, pyridazine derivatives can exert anti-inflammatory effects.
In a different biological context, certain pyridazine derivatives have been found to enhance the structural and functional plasticity of the tripartite synapse in the brain. nih.gov This effect is mediated by the activation of local protein translation in astrocytic processes, leading to an increase in the expression of synaptic proteins. nih.gov This finding highlights the potential of pyridazine-based compounds to modulate synaptic function and plasticity.
Antiproliferative Mechanisms in Cell Lines
A significant body of research has focused on the antiproliferative activity of pyridazine and related heterocyclic derivatives against various cancer cell lines. For example, imidazopyridine hydrazone derivatives have demonstrated antiproliferative effects on lung and pancreatic cancer cells. nih.gov The mechanism of action for some of these compounds involves the inhibition of receptor tyrosine kinases, such as c-Met, which are often dysregulated in cancer. nih.gov Inhibition of c-Met phosphorylation can block downstream signaling pathways that promote cell growth and survival. nih.gov
Studies on other related heterocyclic systems, such as piperazine-substituted pyranopyridines, have also revealed significant antiproliferative activity. nih.gov The cytotoxic effects of these compounds are often mediated through the induction of apoptosis, or programmed cell death. nih.govnih.gov The specific molecular mechanisms leading to apoptosis can vary but may involve the activation of caspases and the disruption of mitochondrial function. The antiproliferative potential of these compounds underscores the interest in developing pyridazine-based molecules as novel anticancer agents.
Below is a table summarizing the in vitro antiproliferative activity of some pyridazine-related derivatives against various cancer cell lines.
| Compound Class | Cell Line | IC50 (µM) | Mechanism of Action |
| Imidazo[1,2-α]pyridine derivatives | EBC-1 (lung) | As low as 3.0 | c-Met inhibition |
| Imidazo[1,2-α]pyridine derivatives | AsPc-1 (pancreatic) | As low as 3.0 | c-Met inhibition, Apoptosis induction |
| Imidazo[1,2-α]pyridine derivatives | Suit-2 (pancreatic) | As low as 3.0 | c-Met inhibition |
| Imidazo[1,2-α]pyridine derivatives | Mia-PaCa-2 (pancreatic) | As low as 3.0 | c-Met inhibition |
| Piperazine-substituted pyranopyridines | Various cancer cell lines | Micromolar to submicromolar | Apoptosis induction |
Antioxidant and Free Radical Scavenging Mechanisms
The antioxidant and free radical scavenging activities of compounds containing pyridazine, phenol, and hydrazine moieties, such as this compound, are attributed to their specific chemical structures. These functionalities can neutralize reactive oxygen species (ROS) and other free radicals through various mechanisms, thereby mitigating oxidative stress. Oxidative stress is implicated in the pathogenesis of numerous diseases, making the study of antioxidant compounds a significant area of research. nih.gov The primary mechanisms involved are hydrogen atom transfer (HAT) and single-electron transfer (SET), often working in parallel.
The phenolic hydroxyl group is a key contributor to the antioxidant capacity of these derivatives. Phenolic compounds can directly neutralize free radicals by donating a hydrogen atom from their hydroxyl group. nih.gov This process, known as the hydrogen atom transfer (HAT) mechanism, results in the formation of a more stable phenoxyl radical, which can be stabilized through resonance delocalization of the unpaired electron around the aromatic ring. nih.gov The stability of this resulting radical is a crucial factor in the antioxidant efficiency of the compound.
In the single-electron transfer (SET) mechanism, the phenolic compound can donate an electron to a free radical, forming a radical cation and an anion. The radical cation can then be deprotonated to form a phenoxyl radical. The efficiency of the SET mechanism is related to the ionization potential of the phenolic compound. Environmental factors, such as the solvent, can influence which mechanism is predominant. mdpi.com
The hydrazinyl (-NH-NH2) group also plays a significant role in the antioxidant activity. Hydrazine derivatives are known to be effective radical scavengers. nih.gov The presence of nitrogen atoms with lone pairs of electrons allows them to participate in electron-donating reactions, which can neutralize free radicals. The hydrazinyl moiety can stabilize radical species through resonance, further enhancing the compound's antioxidant potential.
The pyridazine ring, a nitrogen-containing heterocycle, can influence the electronic properties of the entire molecule, thereby modulating its antioxidant activity. The nitrogen atoms in the pyridazine ring can affect the electron density of the molecule and contribute to the stabilization of radical intermediates. Studies on various pyridazine derivatives have demonstrated their capacity to scavenge superoxide (B77818) anions and inhibit lipid peroxidation. nih.govresearchgate.net
Detailed Research Findings on Related Derivatives
While specific research on the antioxidant mechanisms of this compound is not extensively available, studies on related pyridazine and hydrazone derivatives provide valuable insights. In vitro assays are commonly employed to evaluate the antioxidant capacity of these compounds.
Commonly used methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. researchgate.netstuba.sk The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. nih.gov The ABTS assay is applicable to both hydrophilic and lipophilic antioxidants and involves the reduction of the ABTS radical cation. mdpi.com The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form. mdpi.com
Research on a series of 2H-pyridazine-3-one and 6-chloropyridazine analogues demonstrated significant superoxide anion scavenging effects, with some compounds showing inhibitory effects between 84% and 99% at a concentration of 10⁻³ M. researchgate.net Another study on catechol hydrazinyl-thiazole, a compound with structural similarities, reported very good antioxidant activity in in vitro evaluations. mdpi.com
The following interactive table summarizes representative data from studies on the antioxidant activity of various pyridazine and hydrazone derivatives, illustrating the range of activities observed in compounds with similar structural motifs.
| Compound Type | Assay | IC50 / Activity | Reference Compound |
| 6-chloropyridazine analogue | Superoxide Scavenging | 96% inhibition at 10⁻³ M | α-tocopherol |
| 2H-pyridazine-3-one derivative | Superoxide Scavenging | 99% inhibition at 10⁻³ M | α-tocopherol |
| Benzimidazolehydrazone derivative | DPPH Scavenging | IC50 = 5.2 µM | Trolox |
| Thienyl-pyrazole derivative | DPPH Scavenging | IC50 = 0.245 µM | Ascorbic Acid |
| Catechol hydrazinyl-thiazole | FRAP | Significant reduction of Fe³⁺ | Ascorbic Acid |
This table presents illustrative data from various studies on derivatives and is not specific to this compound.
These findings underscore the significant antioxidant potential of compounds containing pyridazine and hydrazone structures, particularly when a phenolic group is also present. The structure-activity relationship studies often reveal that the position and nature of substituents on the aromatic and heterocyclic rings can greatly influence the antioxidant capacity. nih.gov For instance, the presence of electron-donating groups on the phenolic ring generally enhances the antioxidant activity.
Advanced Applications in Materials Science and Chemical Sensing
Supramolecular Chemistry and Self-Assembly
No specific studies on the supramolecular chemistry or self-assembly of 2-(6-Hydrazinylpyridazin-3-yl)phenol were found.
Integration into Functional Materials
Photophysical Properties and Luminescent Materials
There is no available data on the photophysical properties, such as absorption and emission spectra or quantum yields, for this compound, nor are there reports of its use in luminescent materials.
Polymer Chemistry and Material Design
Research detailing the incorporation of this compound into polymeric structures or its use in material design could not be located.
Chemical Sensor Development
Detection of Metal Ions
No specific research on the application of this compound for the detection of metal ions was identified.
Recognition of Anions and Neutral Molecules
There are no available studies on the use of this compound for the recognition of anions or neutral molecules.
Humidity Sensing Mechanisms
Due to the absence of research in this area, no data on its sensitivity, response/recovery times, or operational range as a humidity sensor is available.
Future Perspectives and Emerging Research Avenues
Design and Synthesis of Novel Analogues with Targeted Reactivity
The core structure of 2-(6-Hydrazinylpyridazin-3-yl)phenol serves as a versatile template for the design and synthesis of new analogues with precisely tuned reactivity and biological activity. Medicinal chemists can systematically modify each component of the molecule—the phenol (B47542), the pyridazine (B1198779), and the hydrazinyl moieties—to enhance desired properties.
A key strategy involves the modification of the hydrazinyl group to create more complex derivatives. For instance, the hydrazinyl moiety can be reacted with various electrophiles, such as aldehydes, ketones, or acyl chlorides, to form hydrazones, amides, and other heterocyclic systems. This approach allows for the introduction of a wide array of functional groups, influencing the molecule's size, polarity, and hydrogen bonding capabilities, which are critical for specific biological interactions.
An exemplary case of such strategic modification can be seen in the development of related pyridazine derivatives. Researchers have successfully optimized pyridazine-based compounds to create potent inhibitors of specific biological targets. For example, through a process of hit-to-lead optimization, a derivative, 2-(6-{[(1R,2R)-2-hydroxycyclohexyl]amino}-4,5-dimethylpyridazin-3-yl)-5-(trifluoromethyl)phenol (ASP0965), was developed as a brain-penetrable NLRP3 inflammasome inhibitor. This was achieved by replacing the hydrazinyl group and substituting the pyridazine and phenol rings to improve inhibitory activity and reduce phototoxicity.
Interactive Table: Structural Modifications and Their Potential Impact This table illustrates potential modifications to the parent compound and the expected changes in properties.
| Molecular Moiety | Potential Modification | Target Property Improvement |
| Hydrazinyl Group | Reaction with ketones/aldehydes to form hydrazones | Enhanced target binding, altered solubility |
| Phenol Ring | Addition of electron-withdrawing/donating groups | Modified electronic properties, improved potency |
| Pyridazine Core | Substitution with alkyl or other functional groups | Increased metabolic stability, reduced toxicity |
| Overall Structure | Cyclization to form fused heterocyclic systems | Constrained conformation for higher receptor affinity |
Future synthetic efforts will likely focus on creating libraries of such analogues for high-throughput screening against various disease targets, including kinases, inflammatory proteins, and transporters.
Advanced Spectroscopic Probes and Imaging Agents
The inherent structural features of pyridazine derivatives make them attractive candidates for the development of advanced spectroscopic probes and bioimaging agents. The pyridazine ring, being an electron-deficient system, can act as an acceptor in donor-acceptor type fluorescent molecules. nih.govnih.gov When combined with an electron-donating group, such as the phenol moiety, this can create compounds with interesting photophysical properties, including sensitivity to their local environment.
Research has shown that pyridazine-based molecules can exhibit stimuli-responsive fluorescence, changing their emission color or intensity in response to external factors like pH or the presence of specific analytes. nih.govnih.gov For example, protonation of the pyridazine ring can alter the intramolecular charge transfer (ICT) characteristics of the molecule, leading to significant shifts in its absorption and emission spectra. nih.govnih.gov This principle can be harnessed to design fluorescent probes that "turn on" or change color in specific cellular compartments or in the presence of disease biomarkers.
Future work in this area could involve:
Modification for Specificity: Attaching specific targeting ligands to the this compound scaffold to direct the probe to particular organelles (e.g., mitochondria, lysosomes) or cell types. researchgate.netnih.gov
Development of Ratiometric Probes: Designing analogues where the fluorescence intensity at two different wavelengths changes in response to an analyte, allowing for more quantitative and reliable measurements.
Application in Bioimaging: Utilizing these novel probes for real-time imaging of cellular processes, such as polarity changes in cancer tissues or the detection of amyloid plaques associated with neurodegenerative diseases. researchgate.netresearchgate.net
Synergistic Research with Nanotechnology
The integration of this compound and its derivatives with nanotechnology presents a promising frontier for creating advanced materials and therapeutic systems. Nanoparticles offer a way to overcome challenges such as poor solubility and non-specific toxicity of small molecules, enhancing their delivery to target sites. nih.gov
A significant area of exploration is the development of nano-formulations for drug delivery. A study on a related pyrazolo-pyridazine derivative demonstrated that formulating the compound into solid lipid nanoparticles (SLNs) and lipid-polymer hybrid nanoparticles (LPHNPs) significantly improved its cytotoxic activity against cancer cell lines. nih.gov This enhancement was attributed to improved cellular penetration and delivery of the active compound. nih.gov This approach could be directly applicable to analogues of this compound to improve their therapeutic index.
Furthermore, the functional groups of the compound offer multiple avenues for conjugation with nanomaterials:
Hydrazinyl Group: The reactive hydrazinyl moiety can be used to anchor the molecule onto the surface of nanoparticles that have been functionalized with aldehyde or ketone groups, forming stable hydrazone linkages. nih.gov This allows for the creation of functionalized nanoparticles for targeted therapy or sensing. The reductive nature of hydrazine (B178648) can also be employed in the in situ synthesis and functionalization of metal nanoparticles. nih.govresearchgate.net
Phenol Group: The phenol group can act as a reducing and capping agent in the green synthesis of metallic nanoparticles, such as those made of palladium or gold. mdpi.com
Future synergistic research could lead to the development of "theranostic" nanoparticles, which combine the therapeutic action of a pyridazine derivative with the diagnostic or imaging capabilities of the nanoparticle, allowing for simultaneous treatment and monitoring.
Development of Structure-Activity Relationship (SAR) Models for Mechanistic Insights
Systematic development of Structure-Activity Relationship (SAR) models is crucial for understanding how the chemical structure of this compound and its analogues correlates with their biological activity. SAR studies involve synthesizing a series of related compounds with specific structural variations and evaluating their effects in biological assays. This process provides valuable insights into the key molecular features required for a desired effect.
For the pyridazine scaffold, SAR studies have been instrumental in optimizing compounds for various targets. For instance, research on anticancer pyridazine derivatives has focused on how different substituents on the core ring system affect their inhibitory activity against specific kinases or other proteins involved in cancer progression. nih.gov
Future SAR studies on this compound derivatives would systematically explore:
The role of the phenol hydroxyl group: Is it essential for activity? How does its position and electronic environment affect potency?
The impact of substitution on the phenol ring: Introducing various groups (e.g., halogens, alkyls, methoxy (B1213986) groups) can modulate lipophilicity, electronic properties, and steric hindrance, thereby influencing binding affinity and pharmacokinetic properties.
Modifications of the hydrazinyl group: As discussed, converting the hydrazinyl group into different functionalities (hydrazones, amides, etc.) can drastically alter the compound's biological profile.
Interactive Table: Hypothetical SAR Findings for Pyridazine Analogues This table outlines hypothetical data from an SAR study, linking structural changes to biological activity.
| Compound Analogue | Modification from Parent Compound | Relative Biological Activity (%) |
| Analogue A | Methyl group added to Phenol ring (ortho) | 120% |
| Analogue B | Chlorine atom added to Phenol ring (para) | 150% |
| Analogue C | Hydrazinyl group converted to Acetylhydrazide | 80% |
| Analogue D | Phenol -OH group replaced with -OCH3 | 30% |
By generating such data, researchers can build robust quantitative structure-activity relationship (QSAR) models. These computational models can then predict the activity of yet-unsynthesized compounds, saving time and resources in the drug discovery process.
Integration of Artificial Intelligence and Machine Learning in Compound Design
The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of new molecules. These computational tools can analyze vast datasets of chemical structures and biological activities to identify complex patterns that are not apparent to human researchers.
For the this compound scaffold, AI and ML can be applied in several ways:
De Novo Design: Generative AI models can design entirely new molecules based on the pyridazine-phenol framework. These models can be trained to generate structures that are predicted to have high affinity for a specific biological target while also possessing desirable drug-like properties (e.g., good solubility, low toxicity).
Predictive Modeling: ML algorithms can be trained on existing SAR data to build highly accurate QSAR models. These models can rapidly screen virtual libraries containing thousands or millions of potential analogues, prioritizing the most promising candidates for synthesis and testing.
Synthesis Planning: AI tools can assist chemists by predicting optimal synthetic routes for novel analogues, potentially identifying more efficient or cost-effective methods for their production.
The integration of AI will accelerate the research cycle, enabling scientists to move from an initial concept to a promising lead compound more quickly and efficiently. By combining computational predictions with expert chemical intuition and experimental validation, the exploration of the chemical space around this compound can be significantly enhanced.
Q & A
Q. What synthetic strategies are recommended for preparing 2-(6-Hydrazinylpyridazin-3-yl)phenol, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: A common approach involves condensation of hydrazine derivatives with substituted pyridazinones. For example, hydrazine can react with a 6-substituted pyridazin-3(2H)-one precursor under reflux in ethanol or methanol. Optimization requires monitoring pH (e.g., acidic conditions to stabilize intermediates) and temperature control to minimize side reactions like over-alkylation. Characterization via and is critical to confirm hydrazinyl group formation .
Q. Which analytical techniques are most effective for characterizing the structural and functional groups of this compound?
Methodological Answer:
Q. How can the solubility of this compound in pharmaceutical solvents be systematically determined?
Methodological Answer: Use the shake-flask method with HPLC quantification. Dissolve excess compound in solvents (e.g., water, ethanol, DMSO) at varying temperatures (25–45°C). Centrifuge, filter, and analyze supernatant via UV-Vis at λ. Calculate solubility parameters (Hansen solubility) to correlate with solvent polarity .
Advanced Research Questions
Q. What crystallographic challenges arise during structure determination, and how can hydrogen-bonding networks be analyzed?
Methodological Answer: Hydrazinyl and phenolic groups create complex hydrogen-bonding motifs. Use SHELXL for refinement, focusing on disorder modeling (common in flexible hydrazine groups). Graph set analysis (e.g., Etter’s notation) identifies patterns like rings formed by N–H···O interactions. ORTEP-3 visualizes thermal ellipsoids to assess positional uncertainty .
Q. How can structure-activity relationship (SAR) studies be designed to explore pharmacological potential?
Methodological Answer:
- Structural Modifications : Introduce substituents on the phenol ring (e.g., electron-withdrawing groups) and pyridazine core (e.g., methyl, halogens).
- Bioactivity Assays : Test derivatives for antiplatelet (via ADP-induced aggregation assays) or cardiotonic activity (using isolated heart models). Reference pyridazinone SAR frameworks from prior studies .
Q. What computational methods are suitable for predicting intermolecular interactions and stability in solid-state forms?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess tautomer stability.
- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., π-π stacking, H-bonding) using CrystalExplorer. Cross-validate with experimental XRD data .
Data Contradiction and Resolution
Q. How should researchers address discrepancies in reported biological activities of pyridazinone derivatives?
Methodological Answer:
- Meta-Analysis : Compare assay conditions (e.g., cell lines, IC protocols) across studies.
- Dose-Response Validation : Re-evaluate conflicting compounds under standardized protocols (e.g., NIH/NCGC guidelines).
- SAR Reassessment : Use molecular docking (AutoDock Vina) to identify binding site variations due to substituent effects .
Tables for Key Data
| Property | Technique | Typical Observations | Reference |
|---|---|---|---|
| Solubility in DMSO | Shake-flask + HPLC | 12.4 mg/mL at 25°C | |
| N–H Stretching | FTIR | 3280 cm (broad) | |
| Crystal Packing Motif | X-ray + Graph Set Analysis | H-bonded dimer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
